molecular formula C9H12N4 B14557235 5,6-Dimethyl-1H-indazole-4,7-diamine CAS No. 61920-60-3

5,6-Dimethyl-1H-indazole-4,7-diamine

Cat. No.: B14557235
CAS No.: 61920-60-3
M. Wt: 176.22 g/mol
InChI Key: IIZSKDUUMYETOJ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-indazole-4,7-diamine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of two methyl groups at positions 5 and 6, and two amino groups at positions 4 and 7 on the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1H-indazole-4,7-diamine can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1H-indazole-4,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups on the indazole ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5,6-Dimethyl-1H-indazole-4,7-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1H-indazole-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-1H-indazole-4,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and amino groups enhances its reactivity and potential for diverse applications in scientific research and industry .

Properties

CAS No.

61920-60-3

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

5,6-dimethyl-1H-indazole-4,7-diamine

InChI

InChI=1S/C9H12N4/c1-4-5(2)8(11)9-6(7(4)10)3-12-13-9/h3H,10-11H2,1-2H3,(H,12,13)

InChI Key

IIZSKDUUMYETOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1N)C=NN2)N)C

Origin of Product

United States

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